2-chloro-N-[4-(ethanesulfonyl)-2-hydroxyphenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for preparing 2-chloro-N-[4-(ethanesulfonyl)-2-hydroxyphenyl]acetamide are not widely documented in publicly available sources. it is typically synthesized through organic synthesis techniques involving the chlorination of acetamide derivatives and subsequent sulfonylation . Industrial production methods would likely involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-chloro-N-[4-(ethanesulfonyl)-2-hydroxyphenyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a ketone or reduced to an alkane.
Sulfonylation Reactions: The ethanesulfonyl group can participate in further sulfonylation reactions.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-chloro-N-[4-(ethanesulfonyl)-2-hydroxyphenyl]acetamide is used extensively in scientific research, particularly in the field of proteomics . It is employed to study protein interactions, modifications, and functions. Additionally, it may have applications in medicinal chemistry for developing new therapeutic agents and in industrial chemistry for creating specialized materials .
Mechanism of Action
The exact mechanism of action of 2-chloro-N-[4-(ethanesulfonyl)-2-hydroxyphenyl]acetamide is not well-documented. it is believed to interact with specific molecular targets, potentially including enzymes or receptors, to exert its effects. The pathways involved would depend on the specific biological or chemical context in which the compound is used .
Comparison with Similar Compounds
Similar compounds to 2-chloro-N-[4-(ethanesulfonyl)-2-hydroxyphenyl]acetamide include other acetamide derivatives and sulfonylated phenols. These compounds share structural similarities but may differ in their specific functional groups, leading to variations in their chemical reactivity and applications .
Properties
IUPAC Name |
2-chloro-N-(4-ethylsulfonyl-2-hydroxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO4S/c1-2-17(15,16)7-3-4-8(9(13)5-7)12-10(14)6-11/h3-5,13H,2,6H2,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZCGHWURQBAIDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)NC(=O)CCl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.